Cannabicoumaronone is a lesser-known cannabinoid compound derived from the Cannabis sativa plant. It is structurally related to other cannabinoids and has garnered interest due to its potential therapeutic properties. Cannabicoumaronone is classified as a non-psychoactive cannabinoid, which distinguishes it from more widely studied compounds like tetrahydrocannabinol. Its unique chemical structure and potential interactions with the endocannabinoid system make it a subject of ongoing research.
Cannabicoumaronone is primarily sourced from Cannabis sativa, particularly in strains that are rich in various cannabinoids and terpenes. This compound falls under the classification of phytocannabinoids, which are naturally occurring compounds in the cannabis plant. Phytocannabinoids interact with the cannabinoid receptors in the human body, influencing various physiological processes.
The synthesis of cannabicoumaronone can be achieved through several methods, often involving complex organic chemistry techniques. The most common approaches include:
The extraction process typically involves:
Cannabicoumaronone features a unique molecular structure characterized by a coumarin moiety attached to a cannabinoid backbone. The specific arrangement of carbon atoms, double bonds, and functional groups contributes to its chemical properties.
Cannabicoumaronone can participate in various chemical reactions typical of cannabinoids, including:
The reactivity of cannabicoumaronone may be influenced by environmental factors such as pH and temperature, which can affect its stability and interaction with other compounds.
Cannabicoumaronone interacts with the endocannabinoid system by binding to cannabinoid receptors CB1 and CB2, although its affinity for these receptors is lower than that of more potent cannabinoids like tetrahydrocannabinol. This interaction may modulate various physiological processes, including pain perception, inflammation, and mood regulation.
Research indicates that cannabicoumaronone may exhibit anti-inflammatory and analgesic properties, making it a candidate for further pharmacological studies aimed at understanding its full therapeutic potential.
Cannabicoumaronone is primarily studied for its potential therapeutic applications in:
Research continues to elucidate the full range of effects and potential applications of cannabicoumaronone, making it an intriguing subject within cannabinoid science.
Cannabicoumaronone represents a structurally unique addition to the expanding catalog of specialized metabolites in Cannabis sativa L. This plant belongs to the Cannabaceae family, which includes approximately 170 species across 11 genera, such as Humulus (hops) and Celtis (hackberries) [10]. Within this family, Cannabis sativa stands out for its prolific production of over 750 identified phytochemicals, including more than 113 cannabinoids [3] [9]. Cannabicoumaronone was isolated from high-potency cannabis strains (Δ9-THC > 10%), underscoring the metabolic diversity of chemotype I varieties (THCA-dominant) [5] [9].
Molecular phylogenetics places the divergence of Cannabis and Humulus at approximately 27.8 million years ago, as determined by chloroplast DNA analysis [10]. The evolution of cannabinoid biosynthesis pathways in Cannabis likely arose through gene duplication events and enzyme neofunctionalization, enabling the plant to produce a complex array of terpenophenolic compounds. Cannabicoumaronone’s discovery exemplifies the ongoing diversification within this chemical class, expanding beyond classical cannabinoids like THC and CBD [4] [10]. Its structural hybridity—featuring a coumarin-derived moiety fused to a cannabinoid-like scaffold—challenges traditional cannabinoid classification and highlights gaps in understanding the genomic basis of Cannabis secondary metabolism [5] [9].
Table 1: Cannabinoid Classes in Cannabis sativa with Representative Compounds
Class | Core Structure | Representative Compounds | Biosynthetic Precursor |
---|---|---|---|
Classical Cannabinoids | Dibenzopyran | Δ9-THC, CBD, CBC | CBGA |
Cannabichromene Derivatives | Benzochromene | CBC, Cannabichromanon | CBGA |
Cannabigerol Derivatives | Monoterpenoid phenol | CBG, CBGM | Geranyl pyrophosphate + Olivetolic acid |
Cannabicoumaronone-Type | Coumarin-cannabinoid hybrid | Cannabicoumarononic acid A | Undetermined (possibly CBGA-like) |
Varinic Cannabinoids | Propyl side-chain | THCV, CBDV | CBGVA |
Orphan Cannabinoids | Diverse | Cannabicyclol, Cannabielsoin | Non-enzymatic modifications |
The isolation of Cannabicoumaronone marks a milestone in the progressive refinement of phytochemical techniques applied to Cannabis. Cannabinoid research began in earnest in the 19th century with the identification of cannabinol (CBN) from red oil extracts [7]. The mid-20th century brought landmark discoveries: CBD’s structure was elucidated in 1963, followed by Δ9-THC in 1964 [7] [8]. These achievements relied on column chromatography, distillation, and early spectroscopic methods, which could resolve only the most abundant cannabinoids [2].
Modern metabolomic approaches—including high-resolution mass spectrometry (HRESIMS), multidimensional NMR (¹H, ¹³C, COSY, HMBC), and preparative HPLC—have enabled the detection of trace constituents (<0.01% dry weight) like Cannabicoumaronone [5]. Unlike classical cannabinoids synthesized via the cannabigerolic acid (CBGA) pathway, Cannabicoumaronone’s coumarin ring suggests divergent biosynthesis, possibly involving oxidative cyclization or phenolic coupling [5] [9]. Its discovery parallels that of other recently characterized minor cannabinoids, such as Δ9-tetrahydrocannabiphorol (Δ9-THCP) and cannabidiol dimethyl ether (CBDD), reflecting an era focused on structural and functional diversification within the cannabinome [9].
Table 2: Milestones in Cannabis Phytochemical Discovery
Era | Key Techniques | Major Discoveries | Limitations/Challenges |
---|---|---|---|
Pre-1940s | Solvent extraction, Distillation | CBN (1896), CBD (1940) | Low resolution; compound degradation |
1960s–1980s | Column chromatography, GC-MS, Basic NMR | Δ9-THC (1964), CBDA, THCA | Limited sensitivity for minor constituents |
1990s–2010s | HPLC-DAD, FT-IR, 2D-NMR | THCV, CBC, CBG | Inability to resolve stereochemistry of complex hybrids |
Post-2010 | HRESIMS, qNMR, Cryo-EM | Δ9-THCP (2019), Cannabicoumaronone (2020s) | Isolation of unstable intermediates; biosynthetic pathway elucidation |
Cannabicoumaronone’s chemical architecture, featuring a fused coumarin-cannabinoid system, positions it as a molecule of high interdisciplinary interest. Structurally, it was identified as (−)-7R-cannabicoumarononic acid A (C₂₃H₃₀O₆), with a carboxyl group, a geranyl side chain, and a stereospecific coumarin lactone ring [5]. This configuration was resolved through 1D/2D NMR and X-ray crystallography, revealing a previously undocumented ring system in cannabinoid chemistry [5]. Its structural novelty suggests potential bioactivity via interactions with canonical cannabinoid receptors (CB1/CB2) or emerging targets like GPR55 and autotaxin—enzymes implicated in inflammation and neuropathic pain [4] [8].
While direct bioactivity data for Cannabicoumaronone remains limited, its isolation cohort included compounds with significant antibacterial, antifungal, and antileishmanial properties [5]. For example, structurally analogous compounds in the same study (e.g., 4-acetoxy-2-geranyl-5-hydroxy-3-n-pentylphenol) demonstrated bioactivity against Staphylococcus aureus and Candida albicans, hinting at structure-activity relationships relevant to Cannabicoumaronone [5]. Additionally, coumarin derivatives are known modulators of cytochrome P450 enzymes and oxidative stress pathways, suggesting possible synergy with classical cannabinoids in the "entourage effect" [3] [9].
Table 3: Key Structural Features of Cannabicoumaronone
Structural Element | Characterization Method | Biological Implications |
---|---|---|
Coumarin lactone core | ¹³C NMR (δC 161.4), HMBC correlations | Potential antioxidant/anti-inflammatory activity |
Carboxyl group at C-7 | HRESIMS [M-H]⁻ m/z 401.1942; ¹H NMR (δH 2.89, dd) | Enhanced water solubility; possible prodrug conversion |
Geranyl side chain | GC-MS fragmentation; COSY couplings | Hydrophobic interactions with lipid membranes |
Stereospecific 7R configuration | Optical rotation; X-ray diffraction | Receptor binding selectivity (e.g., CB1 vs. CB2) |
The compound’s discovery underscores two critical research frontiers:
Future studies should prioritize in vitro target screening, total synthesis to enable SAR studies, and investigation of its role in plant-environment interactions. As the cannabinoid "dark matter" (minor, uncharacterized constituents) gradually illuminates, compounds like Cannabicoumaronone will reshape pharmacological and botanical understanding of Cannabis [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7